3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Description
Properties
IUPAC Name |
4-[(1,3-dibenzyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-21(13-14-22(30)31)25-20-12-11-19-23(26-20)28(16-18-9-5-2-6-10-18)24(32)27(19)15-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,30,31)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYUXYDYUYVRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)NC(=O)CCC(=O)O)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core This can be achieved through the reaction of appropriate precursors such as benzylamine and pyridine derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the imidazole ring or the benzyl groups to yield different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyridine or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced imidazole derivatives and benzyl alcohols.
Substitution: Substituted pyridine and imidazole derivatives.
Scientific Research Applications
This compound has garnered interest in various scientific research fields due to its unique structure and potential biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of both benzyl groups and a carboxylic acid moiety. Similar compounds include other imidazo[4,5-b]pyridine derivatives, which may lack one or more of these functional groups. The presence of these groups can significantly influence the compound's chemical reactivity and biological activity.
Comparison with Similar Compounds
Core Scaffold Variations
- 3-(5-Hydroxy-7-methyl-2-oxothiazolo[4,5-b]pyridin-3(2H)-yl)propanoic acid (Compound 6, ): Replaces the imidazo[4,5-b]pyridine core with a thiazolo[4,5-b]pyridine system.
- N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid (): Lacks the 1,3-dibenzyl and propanoic acid substituents but shares the imidazo[4,5-b]pyridine core. Its succinamic acid side chain confers distinct hydrogen-bonding capabilities, resulting in a binding affinity of -8.9 kcal/mol against Anopheles gambiae kynurenine formamidase .
Substituent Variations
- Its molecular weight (250.21 g/mol) is significantly lower than the target compound .
- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (): Features a simpler imidazole ring with a thioether linkage to propanoic acid. The lack of fused pyridine reduces π-π interactions but improves synthetic accessibility .
Table 2: Physicochemical and Commercial Data
Biological Activity
Overview
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid (CAS No. 893725-89-8) is a complex organic compound that belongs to the imidazo[4,5-b]pyridine class. Its unique structural features include a fused pyridine and imidazole ring system, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.46 g/mol. The structure features both benzyl groups and a carboxylic acid moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O4 |
| Molecular Weight | 430.46 g/mol |
| CAS Number | 893725-89-8 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazo[4,5-b]pyridine framework is known for its pharmacological properties, including:
1. Antimicrobial Activity:
Research indicates that derivatives of imidazo[4,5-b]pyridine possess significant antimicrobial properties against a range of pathogens.
2. Anticancer Properties:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Study on Antimicrobial Activity:
In a study published in the Journal of Medicinal Chemistry, derivatives of imidazo[4,5-b]pyridine demonstrated potent activity against Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its lipophilicity and bioavailability, resulting in improved antimicrobial efficacy .
Anticancer Activity Evaluation:
A recent investigation assessed the anticancer effects of various imidazo[4,5-b]pyridine derivatives in vitro against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that compounds with the carbamoyl group exhibited significant cytotoxicity and induced apoptosis via the mitochondrial pathway .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Imidazo[4,5-b]pyridine derivatives | Antimicrobial |
| 1,3-Dibenzylimidazo[4,5-b]pyridine derivatives | Anticancer |
| 3-(Carbamoyl)propanoic acid derivatives | Enzyme inhibition |
Q & A
Q. Table 1: Synthetic Intermediate Characterization
| Step | Intermediate | Key Spectral Data (¹H NMR) | Yield (%) |
|---|---|---|---|
| 1 | 5-Nitro derivative | δ 8.2 (s, 1H, pyridine-H) | 75 |
| 2 | 1,3-Dibenzyl intermediate | δ 5.1 (s, 4H, benzyl-CH₂) | 68 |
| 3 | Amine derivative | δ 6.8 (br s, 2H, NH₂) | 82 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
